![molecular formula C13H9N5O3 B13876636 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic properties . The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a nitroaniline substituent at the 4-position, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitroaniline moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.
Cyclization: Cyclization reactions often require strong bases like sodium methoxide (MeONa) and elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of the substituents.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, which imparts different chemical and biological properties.
Uniqueness
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the nitroaniline group enhances its potential as an antiproliferative and antimicrobial agent .
Properties
Molecular Formula |
C13H9N5O3 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N5O3/c19-10-5-6-14-12-11(10)13(16-7-15-12)17-8-1-3-9(4-2-8)18(20)21/h1-7H,(H2,14,15,16,17,19) |
InChI Key |
SNZKSLHUIKWKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C(=O)C=CN3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


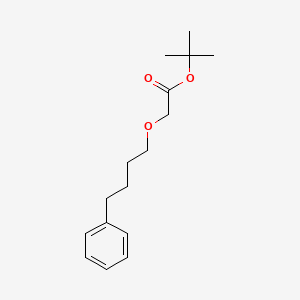


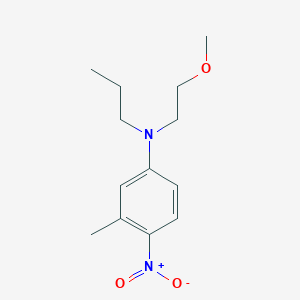
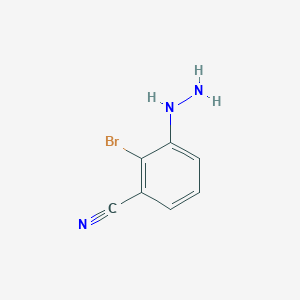

![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
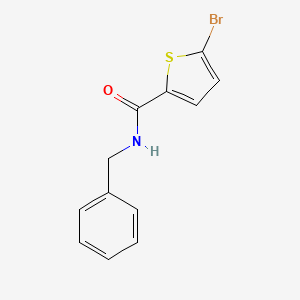
![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)
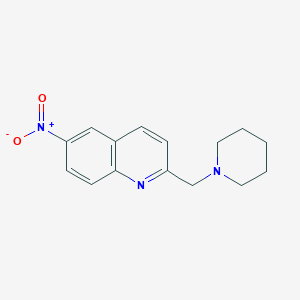
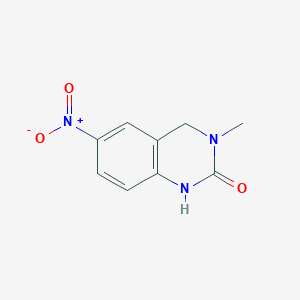
![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
